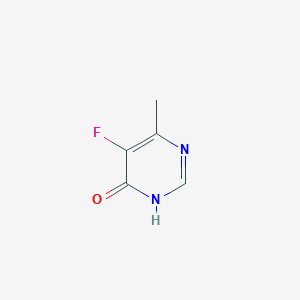

5-Fluoro-6-methylpyrimidin-4-ol

Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, is a fundamental building block in numerous biologically significant molecules. growingscience.comwikipedia.org Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and many synthetic compounds with therapeutic applications. wikipedia.orgtandfonline.com The field of pyrimidine chemistry is vast and dynamic, with ongoing research focused on the synthesis of novel derivatives and the exploration of their biological activities. growingscience.comtandfonline.com These activities are diverse, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov

The synthesis of pyrimidine derivatives often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org Researchers continuously seek to develop more efficient synthetic routes and to introduce various functional groups to the pyrimidine ring to modulate its physicochemical and biological properties. growingscience.com The introduction of a fluorine atom, as seen in 5-Fluoro-6-methylpyrimidin-4-ol, is a key strategy in this endeavor.

Significance of Fluorinated Heterocycles in Contemporary Chemical Biology

The incorporation of fluorine into heterocyclic compounds is a well-established and powerful strategy in modern drug discovery and chemical biology. tandfonline.comnumberanalytics.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the biological profile of a molecule. tandfonline.comnumberanalytics.com

Key advantages of fluorination include:

Enhanced Metabolic Stability: The C-F bond is highly stable, which can protect the molecule from metabolic degradation, thereby increasing its half-life. tandfonline.com

Improved Bioavailability and Binding Affinity: Fluorine can modulate the lipophilicity and basicity of a molecule, which can lead to better membrane permeability and stronger interactions with biological targets. tandfonline.comnumberanalytics.com

Altered Physicochemical Properties: The introduction of fluorine can influence a molecule's conformation and electronic distribution, leading to more favorable interactions with enzymes and receptors. tandfonline.com

Fluorinated heterocycles are found in a wide range of FDA-approved drugs, highlighting their therapeutic importance in areas such as oncology, infectious diseases, and diagnostics. tandfonline.comnih.gov The study of compounds like this compound is therefore situated within this broader context of leveraging fluorine's unique properties to design novel bioactive molecules.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues generally follows several key trajectories:

Synthesis and Derivatization: A primary area of focus is the development of efficient and scalable synthetic methods for this compound and related compounds. This includes the synthesis of a series of analogues where different substituents are introduced to probe structure-activity relationships. For example, a patent describes a preparation method for the related compound 5-fluoro-6-ethyl-4-hydroxypyrimidine, a key intermediate in the synthesis of the antifungal drug Voriconazole. google.com

Biological Screening and Mechanism of Action Studies: Once synthesized, these compounds are screened for various biological activities. A significant portion of this research is directed towards their potential as anticancer agents. nih.gov This is often based on the established role of other fluorinated pyrimidines, like 5-fluorouracil (B62378) (5-FU), in cancer therapy. nih.govnih.gov Studies aim to elucidate the mechanism of action, which for many fluorinated pyrimidines involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov

Enzyme Inhibition and Kinase Profiling: Given the prevalence of pyrimidine scaffolds in kinase inhibitors, another research avenue is the evaluation of this compound analogues as inhibitors of specific protein kinases. For instance, research on similar structures, such as 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( tandfonline.comtandfonline.comtriazolo[1,5-a]pyridin-6-yl)imidazoles, has shown potent inhibitory activity against TGF-β type I receptor kinase (ALK5). nih.gov

In Silico and Computational Studies: Computational methods are increasingly used to predict the binding affinities and modes of interaction of these compounds with their biological targets. nih.gov These in silico studies help to rationalize observed biological activities and guide the design of more potent and selective analogues.

The table below provides a summary of key research findings related to fluorinated pyrimidines and their analogues.

| Compound/Analogue Class | Research Focus | Key Findings |

| 5-Fluorouracil (5-FU) and its analogues | Anticancer activity, Mechanism of action | Inhibition of thymidylate synthase, incorporation into RNA and DNA. nih.govnih.govpharmacy180.com |

| 5-Fluoro-6-ethyl-4-hydroxypyrimidine | Synthetic intermediate | Key precursor in the synthesis of Voriconazole. google.com |

| 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoles | Kinase inhibition | Potent inhibitors of TGF-β type I receptor kinase (ALK5). nih.gov |

| General Fluorinated Pyrimidines | Broad biological screening | Exhibit a wide range of activities including antifungal and anticancer properties. tandfonline.compharmacy180.com |

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKUJWGTMEFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393421 | |

| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-53-1 | |

| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Studies of 5-Fluoro-6-methylpyrimidin-4-ol Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new antimicrobial agents.

The antibacterial potential of pyrimidine (B1678525) derivatives has been a subject of considerable investigation. Studies have shown that certain derivatives exhibit notable efficacy against a range of bacterial pathogens. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a fluorinated heterocyclic core, have shown significant activity against Gram-positive bacteria. nih.gov One particular compound from this series demonstrated an eight-fold stronger inhibitory effect than the commercially available antibiotic, linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

Similarly, other synthesized pyrimidine thiol derivatives have been tested against both Gram-positive and Gram-negative bacteria. ekb.eg Compounds have shown moderate to strong resistance against Staphylococcus aureus and moderate resistance against Escherichia coli. ekb.eg The antibacterial activity of these compounds underscores the potential of the fluoropyrimidine scaffold in developing new treatments for bacterial infections. nih.govekb.eg

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC: 0.25 µg/mL | nih.gov |

| Pyrimidine thiol derivative (6) | Escherichia coli (ATCC:10536) | Moderate resistance | ekb.eg |

This table is interactive. You can sort and filter the data.

The antifungal properties of fluorinated pyrimidines are well-documented, with 5-fluorocytosine (B48100) (5-FC) being a notable example. plos.org Its active form, 5-fluorouracil (B62378) (5-FU), is generated within fungal cells and exerts its antifungal effect. plos.org The mechanism involves the inhibition of protein synthesis after being incorporated into RNA. nih.gov

Derivatives of this compound have also been investigated for their antifungal potential. Studies on pyrimidine thiol derivatives have shown that certain compounds exhibit moderate resistance against Candida albicans. ekb.eg Another study highlighted that 5-fluorouridine (B13573) (5-FUrd), a derivative of 5-FU, exhibits antifungal activity against Candida albicans and Candida parapsilosis by reducing virulence factors such as biofilm formation and hyphal growth. nih.gov The MFC/MIC ratio for 5-FUrd was found to be low, suggesting it has both fungistatic and fungicidal properties. nih.gov

Table 2: Antifungal Activity of Selected Fluoropyrimidine Derivatives

| Compound/Derivative | Fungal Pathogen | Key Findings | Source |

|---|---|---|---|

| 5-Fluorouridine (5-FUrd) | Candida albicans, Candida parapsilosis | Inhibits biofilm formation and hyphal growth | nih.gov |

This table is interactive. You can sort and filter the data.

Tuberculosis remains a significant global health challenge, and the pyrimidine scaffold has been explored for the development of new anti-tubercular agents. nih.gov Research into pyrimidine derivatives has revealed their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govucl.ac.uk For instance, certain furan (B31954) and pyrrole (B145914) derivatives with coumarin (B35378) units have shown promising anti-tuberculosis activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis, which is more potent than some standard drugs. mdpi.com

Another study focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases, which, while not pyrimidines, share the characteristic of being heterocyclic compounds with potential anti-TB activity. The parent compound showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 and 11 µg/mL, respectively. nih.gov These findings suggest that heterocyclic compounds, including pyrimidine derivatives, are a promising area for the discovery of new anti-tuberculosis drugs. nih.govnih.gov

Antitumor and Cytotoxic Properties of this compound Analogues

Analogues of this compound have been evaluated for their potential as anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

The parent compound, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for various cancers. nih.gov Building on this, researchers have synthesized and evaluated numerous analogues. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, a fluorinated benzothiazole, has demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, with GI50 values below 0.1 nM for some cell lines. nih.gov

Furthermore, pyrimidine thiol derivatives have been screened for their anticancer activity. ekb.eg While specific data for this compound is limited in the provided context, the broader class of fluorinated pyrimidines and related heterocycles shows significant promise in the development of new antitumor therapies.

The cytotoxic effects of 5-fluoropyrimidines are primarily attributed to their interference with nucleic acid metabolism. nih.gov 5-Fluorouracil (5-FU) is converted in cells to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair. nih.gov This inhibition leads to a depletion of thymidine, which is necessary for DNA replication, ultimately causing cell death. nih.gov

Another mechanism involves the incorporation of 5-FU into both RNA and DNA. nih.gov This misincorporation disrupts the normal function of these nucleic acids, contributing to cytotoxicity. nih.gov Specifically, the incorporation of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), a metabolite of 5-FU, into DNA can induce strand breaks. nih.gov Studies have shown that FdUrd treatment leads to a dose-dependent increase in both mature and nascent DNA strand breaks. nih.gov This DNA damage is a key factor in the cytotoxic mechanism of these compounds.

Enzyme Inhibition Studies and Biochemical Pathway Modulation

No publicly accessible research studies were identified that specifically investigate the inhibitory effects of this compound on the enzymes and receptors listed below.

Inhibition of Dihydrofolate Reductase and Related Enzymes

There is no available data to suggest that this compound is an inhibitor of dihydrofolate reductase (DHFR) or related enzymes. While other fluorinated pyrimidines, such as the well-known anticancer drug 5-fluorouracil, are known to interfere with folate metabolism, specific studies on this compound are absent from the scientific literature.

Cyclooxygenase-2 (COX-2) Inhibition

No research has been published detailing any potential inhibitory activity of this compound against Cyclooxygenase-2 (COX-2).

Modulation of Receptor Activity (e.g., mGlu5)

There is no evidence in the current body of scientific literature to indicate that this compound modulates the activity of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) or any other related receptors.

Interaction with Other Key Enzymes and Receptors

Comprehensive searches did not yield any studies on the interaction of this compound with other key enzymes or receptors.

Structure-Activity Relationship (SAR) Analysis

Due to the lack of biological activity data, no Structure-Activity Relationship (SAR) analysis for this compound can be conducted.

Role of Methyl Group at Position 6 on Pharmacological Profile

In the context of antimicrobial agents, new derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and evaluated. nih.gov The presence of the 6-methyl group is a key feature of this series, with some compounds showing good antibacterial and antifungal activities. nih.gov Furthermore, derivatives of sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur respectively, have been identified as effective plant growth regulators, demonstrating that the 6-methyl substituent is compatible with this type of biological activity. researchgate.netresearchgate.net

However, the effect of a methyl group is not universally beneficial. In one study on fungicidal pyrimidine derivatives, the introduction of a methyl group at the 5-position was found to diminish activity, illustrating the high degree of positional sensitivity for substituents on the pyrimidine ring. researchgate.net

Influence of Substituents at Position 4 on Bioactivity

The substituent at the 4-position of the pyrimidine ring plays a critical role in determining the biological activity of its derivatives. Structure-activity relationship (SAR) studies have shown that modifications at this position can modulate potency and selectivity for various targets.

For example, in the development of bone anabolic agents, a series of pyrimidine derivatives were synthesized with various substitutions at the 4- and 6-positions. nih.gov The initial design featured a 2,4,5-trimethoxyphenyl group at the 6-position and a 4-bromophenyl group at the 4-position. This substitution pattern was found to be crucial for the observed osteogenic activity. nih.gov Further studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) also highlighted the importance of the substituent at position 4. In these studies, the 4-chloro substituent of a dichloropyrimidine was regioselectively substituted with various amines, heteroaromatics, or phenolic nucleophiles to generate a library of compounds with varying inhibitory activities. acs.org

In the context of fungicidal activity, compounds with a phenoxy substructure at the 4-position of the pyrimidine ring showed good efficacy. researchgate.net This indicates that an aryloxy linkage at this position can be a favorable structural motif for developing new antifungal agents.

Correlation Between Structural Modifications and Potency/Selectivity

The potency and selectivity of pyrimidine derivatives are intricately linked to their structural features. The position and chemical nature of substituents on the pyrimidine nucleus can greatly influence the compound's interaction with its biological target. nih.gov Strategic structural modification of the pyrimidine scaffold, allowing for varied substitution at the 2, 4, 5, or 6 positions, has been a key strategy for generating classes of highly functionalized pyrimidine derivatives with enhanced selectivity and affinity for their targets. nih.gov

A review of pyrimidine derivatives highlighted that the position of substituents on the pyrimidine nucleus is a major determinant of their biological activities. nih.gov For example, in the development of orally bioavailable Factor XIa inhibitors, pyridine-based inhibitors were optimized by modifying the P2 prime, P1, and scaffold regions, leading to improved physicochemical properties while maintaining activity. researchgate.net

Other Reported Biological Activities of Pyrimidine Derivatives

Beyond the activities discussed above, pyrimidine derivatives have been reported to exhibit a broad spectrum of other biological effects, including anti-inflammatory, antiviral, and plant growth-stimulating properties.

Anti-inflammatory Effects

Pyrimidine derivatives have shown significant potential as anti-inflammatory agents. ijpsonline.comnih.gov Several pyrimidine analogues, such as afloqualone (B1666628) and epirizole, have been approved for clinical use as anti-inflammatory drugs. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation and pain pathways. nih.govmdpi.com By suppressing COX-1 and COX-2 enzymes, these derivatives reduce the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory molecule. nih.govnih.gov Studies on specific pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comdntb.gov.ua Beyond COX inhibition, pyrimidine derivatives have also been found to suppress other inflammatory mediators like nitric oxide (NO) and various cytokines. nih.gov

Table 1: Examples of Pyrimidine Derivatives with Anti-inflammatory Activity

| Derivative Class | Reported Activity/Mechanism | Reference |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Suppression of COX enzymes | nih.gov |

| Thieno[2,3-d]pyrimidines | Reduction of carrageenan-induced paw edema and decreased PGE2 levels | nih.gov |

| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Analgesic, anti-inflammatory, and antipyretic activities | pharmjournal.ru |

| Selective Pyrimidine Derivatives (L1, L2) | High selectivity for COX-2 inhibition over COX-1 | mdpi.com |

Antiviral Properties

The pyrimidine scaffold is a key component in a variety of antiviral agents. nih.gov These compounds have been shown to be effective against a wide range of viruses, including influenza virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govresearchgate.net

One of the antiviral mechanisms of pyrimidine derivatives is the inhibition of viral replication by targeting essential viral enzymes. For example, some pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com Another important mechanism involves the inhibition of host cell enzymes that are necessary for viral replication. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, have demonstrated broad-spectrum antiviral activity. nih.gov By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for synthesizing its genetic material. This inhibition can also induce an antiviral state in the host cell through the expression of interferon-stimulated genes. nih.gov

Table 2: Examples of Pyrimidine Derivatives with Antiviral Activity

| Derivative Class | Target Virus/Mechanism | Reference |

|---|---|---|

| Pyrimidine NNRTIs | HIV-1 reverse transcriptase inhibition | mdpi.com |

| DHODH Inhibitors (e.g., Brequinar) | Broad-spectrum antiviral activity by inhibiting pyrimidine synthesis | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Efficacy against human coronavirus 229E (HCoV-229E) | mdpi.com |

| Substituted Pyrimidine Glycosides | Moderate inhibition of HBV viral replication | researchgate.net |

Plant Growth Stimulant Activity

Certain pyrimidine derivatives have been identified as effective regulators of plant growth and development. google.comjuniperpublishers.com These compounds can exhibit physiological effects similar to natural plant hormones like auxins and cytokinins. researchgate.netjuniperpublishers.com

For instance, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine (e.g., Methyur and Kamethur) have been shown to improve seed germination and enhance the growth of shoots and roots in various plants, including wheat and peas. researchgate.netresearchgate.net The application of these pyrimidine derivatives can lead to increased content of photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, in the leaves. researchgate.net The growth-regulating activity of these synthetic compounds is dependent on the specific substituents in their chemical structure, indicating a clear structure-activity relationship. researchgate.net These findings suggest the potential for using pyrimidine derivatives in agriculture to enhance crop productivity and increase plant resistance to abiotic stress factors like heat and drought. juniperpublishers.com

Table 3: Examples of Pyrimidine Derivatives with Plant Growth Stimulant Activity

| Compound/Derivative | Reported Effect | Plant | Reference |

|---|---|---|---|

| Methyur and Kamethur (salts of 6-methyl-2-mercapto-4-hydroxypyrimidine) | Auxin-like and cytokinin-like effects, enhanced shoot and root growth | Pea, Wheat | researchgate.netresearchgate.net |

| Various synthetic pyrimidine derivatives | Improved growth under heat and drought stress | Soybean | juniperpublishers.com |

| Uridine and cytidine | Promotion of plant growth and development, increased stress tolerance | General | google.com |

Antimalarial and Antileishmanial Activities

A comprehensive review of scientific literature and databases reveals no specific studies investigating the antimalarial or antileishmanial activities of this compound. While research has been conducted on the antiprotozoal effects of other fluorinated pyrimidine derivatives, such as 5-fluoroorotate against Plasmodium species, these findings cannot be directly extrapolated to this compound due to distinct structural differences. nih.gov

Consequently, there is no reported data on the efficacy, mechanism of action, or spectrum of activity of this compound against Plasmodium or Leishmania parasites. The potential of this specific compound in the context of antimalarial and antileishmanial drug discovery remains unexplored in the public domain.

Data Table: Antimalarial Activity of this compound

No data available in the scientific literature.

Data Table: Antileishmanial Activity of this compound

No data available in the scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

There is no publicly available ¹H or ¹³C NMR data for 5-Fluoro-6-methylpyrimidin-4-ol. Such data would be crucial for confirming the compound's molecular structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrimidine (B1678525) ring proton, and the hydroxyl proton. The chemical shifts and coupling constants, particularly the fluorine-proton couplings (J-coupling), would provide definitive evidence for the arrangement of atoms. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of the five carbon atoms in the molecule, with the carbon atom bonded to the fluorine atom exhibiting a characteristic splitting pattern.

Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation analysis to understand the molecule's stability and decomposition pathways, are not available for this compound. A theoretical analysis would predict a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or radicals like CH₃.

A data table detailing the observed m/z values and their corresponding fragment ions cannot be created without experimental results.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases. A single-crystal X-ray diffraction study would provide the most definitive evidence of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is fundamental to understanding the molecule's physical properties and how it interacts with other molecules.

A table of crystallographic data, including crystal system, space group, and unit cell dimensions, remains unfeasible to produce.

Future Perspectives and Research Directions

Development of Novel 5-Fluoro-6-methylpyrimidin-4-ol Based Pharmaceutical Agents

The fluoropyrimidine framework is a cornerstone of various established therapeutic agents, most notably in oncology. nih.govdundee.ac.uk The parent compound, 5-fluorouracil (B62378), has been a widely used anticancer drug for decades. nih.govnih.gov The future development of pharmaceuticals based on the this compound scaffold is a promising area of research. This compound serves as a crucial intermediate in the synthesis of more complex molecules, such as the antifungal drug Voriconazole. google.com

The pyrimidine (B1678525) nucleus is integral to a wide array of pharmacologically active compounds, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov Research into pyrimidine derivatives has led to the discovery of potent inhibitors for various protein kinases, which are critical targets in cancer therapy. nih.gov For instance, derivatives of pyrido[2,3-d]pyrimidines have shown strong inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov Similarly, novel pyrimidine derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Future research will likely focus on modifying the this compound core to create new chemical entities targeting a range of diseases. The strategic placement of the fluoro and methyl groups can be leveraged to fine-tune the pharmacological properties of new drug candidates, potentially leading to therapies with improved efficacy and selectivity. nih.govdundee.ac.uk

Exploration of Agricultural Applications for this compound Derivatives

The introduction of fluorine into organic molecules is a well-established strategy in the agrochemical industry to enhance biological activity. nih.govnih.gov Fluorinated compounds are prominent in various categories of agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.gov Specifically, compounds containing both fluorine and a sulphonamide group have proven effective as pesticides, offering benefits such as lower toxicity and cost. nih.gov

Derivatives of this compound hold potential for the development of new agrochemicals. The pyrimidine ring is a common heterocycle in launched agrochemicals. nih.gov Research has shown that N-(Heterocyclylcarbonyl) sulphonamide compounds are effective for both pre- and post-emergence weed control in major crops like corn, rice, and soybean. nih.gov Furthermore, certain fluorinated sulphonamide derivatives have demonstrated efficacy in controlling harmful nematodes that attack plant roots. nih.gov

Future investigations could explore the synthesis of various derivatives from the this compound scaffold and screen them for a range of agricultural applications. This could lead to the discovery of novel, effective, and environmentally safer solutions for crop protection.

Advanced Synthetic Strategies for Complex this compound Structures

The synthesis of fluorinated pyrimidines is a critical area of research that enables the creation of novel compounds for pharmaceutical and agricultural development. nih.gov Several methods have been established for synthesizing molecules similar to this compound. One effective approach involves the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides, which proceeds under mild conditions and often results in excellent yields. nih.govresearchgate.net Another patented method starts with α-fluoropropionoylacetate, which undergoes enamination followed by cyclization with formamide (B127407) to produce the target pyrimidine. google.com

Looking forward, the development of more advanced and efficient synthetic strategies is crucial. Late-stage functionalization, such as C–H bond fluorination, represents a powerful tool for creating complex molecules from simpler precursors. acs.org This approach, combined with methods like nucleophilic aromatic substitution (SNAr), can simplify multi-step syntheses and provide access to a diverse range of functionalized pyrimidines. acs.org Modern techniques focusing on greener chemistry, such as using environmentally friendly solvents and catalysts, will also be a key focus. biotech-asia.org The development of scalable, cost-effective, and sustainable synthetic routes will be essential for the industrial production of complex derivatives of this compound.

Integrated Computational and Experimental Approaches in Drug Discovery for Pyrimidine Analogues

The modern drug discovery process increasingly relies on a synergistic combination of computational and experimental methods to identify and optimize new therapeutic agents. nih.govbiotech-asia.org This integrated approach is particularly well-suited for exploring the potential of pyrimidine analogues.

In silico screening, which uses computer simulations to predict the interaction between a molecule and a biological target, is a vital first step. nih.govunair.ac.id Techniques like molecular docking allow researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted binding affinity for a specific protein target. nih.govwisdomlib.org This process helps in identifying promising lead compounds before committing resources to their chemical synthesis. unair.ac.id Following computational analysis, the most promising candidates are synthesized and subjected to in vitro biological assays to validate their activity and determine key parameters like their half-maximal inhibitory concentration (IC50). nih.gov This iterative cycle of design, prediction, synthesis, and testing accelerates the drug discovery pipeline.

| Step | Description | Rationale |

| 1. Target Identification | Identify a biological target (e.g., a protein kinase) implicated in a disease. | Focuses research on a relevant biological pathway. |

| 2. In Silico Design & Screening | Use computational tools to design pyrimidine derivatives and predict their binding to the target. unair.ac.idwisdomlib.org | Narrows down a large number of potential molecules to a manageable set of promising candidates, saving time and resources. nih.gov |

| 3. Chemical Synthesis | Synthesize the highest-scoring compounds identified through in silico screening. nih.gov | Provides physical samples of the novel compounds for biological testing. |

| 4. In Vitro Evaluation | Test the synthesized compounds in laboratory assays (e.g., enzyme inhibition, cell proliferation) to measure their biological activity. nih.gov | Confirms the computational predictions and quantifies the potency of the new molecules. |

| 5. Structure-Activity Relationship (SAR) Analysis | Analyze how changes in the chemical structure affect biological activity. | Guides the design of the next generation of compounds with improved properties. |

| 6. Lead Optimization | Iteratively modify the most potent compounds to enhance efficacy, selectivity, and pharmacokinetic properties. | Develops a preclinical drug candidate with the desired therapeutic profile. |

This integrated workflow has been successfully applied to discover novel pyrimidine derivatives targeting enzymes like dihydrofolate reductase (DHFR) and EGFR. nih.govunair.ac.id Future research on this compound and its analogues will undoubtedly leverage these powerful combined approaches to accelerate the discovery of new drugs.

Investigation of Emerging Biological Targets for this compound Scaffold

While thymidylate synthase (TYMS) is the classical target for fluoropyrimidine drugs like 5-fluorouracil, the versatile pyrimidine scaffold is known to interact with a multitude of other biological targets. nih.govnih.gov This opens up exciting possibilities for developing derivatives of this compound for a wide range of diseases beyond cancer.

Recent research has identified numerous emerging targets for which pyrimidine-based inhibitors have shown significant promise. These targets are involved in various pathological processes, including cancer, inflammation, and neurodegenerative diseases.

| Biological Target | Therapeutic Area | Significance |

| Cyclin-Dependent Kinases (CDK4/6) | Cancer | Regulate cell cycle progression; inhibitors are used to treat certain types of breast cancer. nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | A tyrosine kinase whose abnormal signaling can drive the growth of non-small cell lung cancer and other cancers. nih.gov |

| Transforming Growth Factor-β Type I Receptor Kinase (ALK5) | Cancer, Fibrosis | Plays a role in cell growth, differentiation, and apoptosis; implicated in fibrosis and cancer progression. nih.gov |

| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Inhibition of these enzymes is a key strategy for managing the symptoms of Alzheimer's disease. acs.org |

| Monopolar Spindle 1 (MPS1) Kinase | Cancer | Essential for proper chromosome segregation during cell division, making it an attractive target in chromosomally unstable cancers. acs.org |

| Tubulin | Cancer | A key component of the cytoskeleton; inhibitors disrupt microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.com |

| Salt-Inducible Kinases (SIKs) | Inflammatory Diseases | Implicated in inflammatory conditions such as inflammatory bowel disease. nih.gov |

The this compound scaffold provides a robust starting point for designing specific inhibitors against these and other emerging targets. By systematically modifying its structure, medicinal chemists can develop new libraries of compounds for screening, potentially leading to first-in-class therapeutics for a variety of unmet medical needs.

Conclusion

Summary of Key Research Findings on 5-Fluoro-6-methylpyrimidin-4-ol

This compound has emerged as a significant heterocyclic compound, primarily utilized as a versatile intermediate in the synthesis of a variety of biologically active molecules. Research has highlighted its crucial role in the development of therapeutic agents and agrochemicals.

The synthesis of derivatives from this compound is a key area of investigation. For instance, it is a precursor in the creation of more complex fluorinated pyrimidines, which are a cornerstone in medicinal chemistry. nih.govresearchgate.net The presence of the fluorine atom and the methyl group on the pyrimidine (B1678525) ring offers unique electronic properties and steric influences that are instrumental in modulating the biological activity of the final products. mdpi.com

Studies have demonstrated that derivatives of this compound are being explored for various therapeutic applications. Although specific research directly evaluating the biological activity of this compound itself is not extensively documented in the provided results, its importance is underscored by its use in synthesizing compounds with significant biological effects. For example, related fluorinated pyrimidine structures are central to the development of anticancer agents. nih.govnih.gov The core structure is also integral to the synthesis of kinase inhibitors, such as those targeting TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, which are implicated in cancer and fibrosis. nih.gov

Furthermore, the pyrimidine scaffold is a well-established pharmacophore in drug discovery, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity. rsc.org Research into compounds derived from similar fluorinated pyrimidines has shown potential in creating inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target for antibacterial agents. sciencescholar.us The structural motif is also found in compounds designed as fungicides, indicating its broad utility in agrochemical research. google.com

Broader Implications for Pyrimidine Chemistry and Medicinal Sciences

The study and application of this compound and its derivatives have wider-reaching implications for both pyrimidine chemistry and the broader field of medicinal sciences. The successful synthesis and derivatization of this compound contribute valuable methodologies to the field of heterocyclic chemistry, particularly for creating libraries of fluorinated compounds for screening.

The focus on fluorinated pyrimidines, including structures related to this compound, is part of a larger trend in medicinal chemistry that leverages the unique properties of fluorine to design more effective drugs. rsc.org Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.govrsc.org This is exemplified by the extensive use of fluorinated pyrimidines like 5-fluorouracil (B62378) in cancer therapy. nih.govresearchgate.net

The versatility of the this compound scaffold allows for its incorporation into a diverse range of molecular architectures targeting various diseases. Its use in the synthesis of kinase inhibitors, for example, highlights the adaptability of the pyrimidine core in creating targeted therapies. nih.govnih.gov Moreover, the exploration of pyrimidine derivatives as antifungal and antibacterial agents underscores the enduring importance of this heterocyclic system in addressing infectious diseases. nih.govsciencescholar.us

In essence, this compound represents a key building block in the ongoing quest for novel therapeutics. The research surrounding this and similar compounds not only expands the synthetic chemist's toolkit but also provides a foundation for the discovery of next-generation medicines with enhanced efficacy and specificity. The continued investigation into the synthesis and application of such fluorinated pyrimidines is crucial for advancing personalized medicine and developing new treatments for a wide spectrum of diseases. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology :

- Halogenation and Cyclization : Start with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine). Introduce fluorine via nucleophilic substitution using KF or CsF in polar aprotic solvents (DMF or DMSO) at 80–120°C . Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. Monitor yields via HPLC or LC-MS .

Q. How is this compound structurally characterized?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (monoclinic P2₁/c space group typical for pyrimidines) .

- Spectroscopy :

- NMR : ¹⁹F NMR (~-120 ppm for CF₃ groups) and ¹H NMR (δ 2.5–3.0 ppm for methyl groups) .

- MS : ESI-MS in positive mode for [M+H]⁺ (e.g., m/z 157 for C₅H₆FN₂O) .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in pyrimidine derivatives like this compound?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions, followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide) .

- Transition-Metal Catalysis : Employ Cu(I) catalysts (e.g., CuOTf) with fluorinating agents (e.g., Selectfluor) for C–F bond formation at electron-deficient positions .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactivity trends, identifying electrophilic hotspots on the pyrimidine ring .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (25–60°C) to assess rotational barriers in substituents like methyl or fluorinated groups .

- Crystal Refinement : Use SHELXL to resolve disorder in X-ray structures, correlating with NMR data .

- 2D NMR : COSY and NOESY experiments to assign coupling patterns and confirm spatial proximity of substituents .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

- Approaches :

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability, reverting to parent compound in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.